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Unraveling Rugulotrosin A: A Spectroscopic
Guide to its Structure
For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data that were

instrumental in the structure elucidation of Rugulotrosin A, a dimeric tetrahydroxanthone

natural product. The following sections detail the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their

acquisition. This document is intended to serve as a comprehensive resource for researchers,

scientists, and professionals in the field of drug development and natural product chemistry.

Core Spectroscopic Data
The structural framework of Rugulotrosin A was meticulously pieced together using a

combination of one- and two-dimensional NMR spectroscopy, complemented by IR and MS

analysis. The data presented here is a summary of the key findings that defined its unique

axially chiral dimeric structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provided the foundational data for determining the connectivity and

stereochemistry of Rugulotrosin A. Due to the molecule's dimeric nature and axial chirality, its

¹H NMR spectrum is complex, though the two monomeric units are chemically equivalent.
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Table 1: ¹H and ¹³C NMR Spectroscopic Data for Rugulotrosin A (in CDCl₃)

Position ¹³C (δc, ppm) ¹H (δH, ppm, mult., J in Hz)

1, 1' 162.7 -

2, 2' 108.8 -

3, 3' 161.5 -

4, 4' 97.9 6.16, s

4a, 4a' 157.9 -

5, 5' 108.1 -

6, 6' 143.5 -

7, 7' 31.4 2.68, m

8, 8' 41.2 1.85, m; 2.25, m

9, 9' 197.8 -

9a, 9a' 78.9 4.78, dd, 12.0, 6.0

10, 10' 112.3 -

10a, 10a' 165.4 -

11, 11' 29.5 2.15, s

12, 12' 202.8 -

1-OH, 1'-OH - 12.48, s

6-OH, 6'-OH - 9.80, s

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
IR spectroscopy was employed to identify key functional groups within Rugulotrosin A, while

mass spectrometry confirmed its molecular weight and formula.

Table 2: IR and MS Data for Rugulotrosin A
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Technique Data

IR (KBr, cm⁻¹)
3420 (O-H), 1715 (C=O, ester), 1620 (C=O,

ketone), 1580 (C=C, aromatic)

HRESIMS (m/z)
575.1598 [M+H]⁺ (Calcd. for C₃₂H₂₉O₁₀,

575.1604)

Experimental Protocols
The acquisition of high-quality spectroscopic data was paramount for the successful structure

elucidation of Rugulotrosin A. The following are detailed methodologies for the key

experiments.

NMR Spectroscopy
Sample Preparation: Approximately 5 mg of purified Rugulotrosin A was dissolved in 0.5

mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker DRX-500 spectrometer

operating at 500 MHz for ¹H and 125 MHz for ¹³C.

¹H NMR: Spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s,

and 16 transients.

¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence with a spectral

width of 220 ppm, a relaxation delay of 2.0 s, and 1024 transients.

2D NMR (COSY, HSQC, HMBC): Standard pulse sequences were used. For HMBC, a long-

range coupling delay of 80 ms was employed to observe two- and three-bond correlations.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of Rugulotrosin A was finely ground with potassium

bromide (KBr) powder and pressed into a thin pellet.
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Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum One FT-IR

spectrometer.

Data Acquisition: The spectrum was collected over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) was

performed on a Waters Q-Tof Premier mass spectrometer.

Sample Introduction: The sample was dissolved in methanol and infused into the

electrospray source at a flow rate of 5 µL/min.

Data Acquisition: Spectra were acquired in positive ion mode over a mass range of m/z 100-

1000.

Structural Elucidation Workflow & Key Correlations
The determination of the planar structure and relative stereochemistry of Rugulotrosin A relied

on the careful interpretation of 2D NMR data. The following diagrams illustrate the logical

workflow and the key correlations that were pivotal in this process.
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Click to download full resolution via product page

Workflow for the structure elucidation of a natural product.
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Key HMBC correlations for Rugulotrosin A.

To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for Rugulotrosin A
structure elucidation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610599#spectroscopic-data-nmr-ir-ms-for-
rugulotrosin-a-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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